Product packaging for DISPERSE RED 1 TOSYLATE(Cat. No.:CAS No. 122570-38-1)

DISPERSE RED 1 TOSYLATE

Cat. No.: B1141684
CAS No.: 122570-38-1
M. Wt: 468.53
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disperse Red 1 Tosylate is a chemical derivative of the well-characterized single azo dye, Disperse Red 1 (C.I. 11110). This compound is supplied exclusively for laboratory research applications. As a disperse dye, its primary research value lies in the coloring of synthetic hydrophobic fibers, particularly polyester and its blended fabrics . It is also applicable in studies involving polyamide, acrylic, and acetate fibers . The tosylate salt form may be investigated for its altered solubility and crystallization properties compared to the standard form. Researchers utilize this compound to study dyeing processes, including high-temperature and high-pressure methods, as well as carrier dyeing techniques for polyester . The base compound, Disperse Red 1, is known to exhibit a melting point of 160°C and is insoluble in water but soluble in various organic solvents including ethanol, acetone, and benzene . Its solution properties are of scientific interest; it presents as a yellow-brown in strong sulfuric acid, diluting to a deep crimson red, and as a red solution in nitric acid . From a toxicological perspective, in vivo studies on the parent compound (Disperse Red 1) have demonstrated cytotoxic and genotoxic effects in mouse germ cells, indicating a potential area of research for assessing the safety and environmental impact of textile dyes . Furthermore, the base compound has tested positive in the Ames test, suggesting it can induce frame-shift mutations, a mechanism in which enzymes like nitroreductase and O-acetyltransferase play an important role . This makes it a relevant agent for genetic toxicology and mutagenicity studies. This product is intended FOR RESEARCH USE ONLY and is strictly not for diagnostic, therapeutic, or personal use. All safety data sheets and handling guidelines provided must be adhered to.

Properties

CAS No.

122570-38-1

Molecular Formula

O2NC6H4NNC6H4N(C2H5)CH2CH2OSO2C6H4CH3

Molecular Weight

468.53

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Disperse Red 1 Tosylate

Strategic Approaches to the Synthesis of Disperse Red 1 Core Structure

The synthesis of the fundamental Disperse Red 1 molecule is a classic example of azo dye chemistry, primarily relying on a two-step diazotization and coupling sequence. worlddyevariety.com This method allows for the efficient construction of the core azobenzene (B91143) framework.

For Disperse Red 1, the synthesis involves the diazotization of 4-nitroaniline. This reaction is typically conducted in an acidic medium (e.g., hydrochloric or sulfuric acid) with sodium nitrite at low temperatures, generally between 0 and 5°C, to ensure the stability of the diazonium salt intermediate. mdpi.comgoogle.comchemicalnote.com The resulting 4-nitrophenyldiazonium salt is a potent electrophile.

This diazonium salt is then immediately reacted with the coupling component, N-ethyl-N-hydroxyethylaniline. worlddyevariety.com The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich aromatic ring of the aniline derivative. wikipedia.org The substitution preferentially occurs at the para-position relative to the activating N-ethyl-N-hydroxyethylamino group, leading to the formation of the Disperse Red 1 structure. organic-chemistry.orgwikipedia.org The pH of the reaction medium is a critical parameter, with the coupling typically carried out in a mildly acidic or neutral solution. organic-chemistry.org

StepReactant 1Reactant 2ReagentsTemperatureProduct
Diazotization 4-NitroanilineSodium NitriteHydrochloric Acid0–5 °C4-Nitrophenyldiazonium chloride
Azo Coupling 4-Nitrophenyldiazonium chlorideN-ethyl-N-hydroxyethylaniline-0–5 °CDisperse Red 1

Introduction and Functionalization via Tosyl Group Displacement Reactions

The terminal aliphatic hydroxyl group in the Disperse Red 1 structure provides a key site for chemical modification. researchgate.net Converting this alcohol into a tosylate ester dramatically alters its reactivity, making it a valuable precursor for a wide range of derivatives.

The introduction of the tosyl group is achieved by reacting Disperse Red 1 with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. youtube.com In this reaction, the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. The pyridine serves to neutralize the hydrogen chloride byproduct. This process yields Disperse Red 1 tosylate, where the poorly leaving hydroxyl group (-OH) is converted into a tosylate group (-OTs), which is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. youtube.com

This tosylate ester is an activated intermediate, primed for nucleophilic substitution reactions, typically following an SN2 mechanism. The high reactivity of tosylates allows for the displacement of the -OTs group by a diverse array of nucleophiles, enabling the introduction of various functional groups onto the N-ethyl side chain. ncsu.edu This strategy is a cornerstone for the synthesis of functionalized Disperse Red 1 derivatives.

ReactionSubstrateReagentBaseLeaving GroupProduct
Tosylation Disperse Red 1p-Toluenesulfonyl chloride (TsCl)Pyridine-OHThis compound

Derivatization Strategies for Structural Modification and Functional Investigation

The conversion of Disperse Red 1 to its tosylate derivative is a strategic step that unlocks numerous possibilities for creating novel analogs with tailored properties. These modifications can be used to investigate structure-activity relationships or to develop new materials.

The tosylate group of this compound can be readily displaced by various nucleophiles to generate a library of new compounds. The aliphatic primary alcohol group is an ideal site for modification through such reactions without significantly affecting the electronic properties of the core chromophore. researchgate.net

For example, reaction with sodium azide (B81097) (NaN₃) would produce an azido-functionalized derivative. This azido group can then be used in "click chemistry" reactions, such as the Huisgen cycloaddition, to conjugate the dye to other molecules. Similarly, displacement with cyanide (e.g., KCN) would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Amines, both primary and secondary, can also act as nucleophiles to displace the tosylate, leading to the synthesis of new diamine-containing dye structures. These derivatization strategies allow for the covalent attachment of Disperse Red 1 to polymers, biomolecules, or other substrates. researchgate.net

NucleophileReagent ExampleDerivative Functional Group
AzideSodium Azide (NaN₃)-N₃
CyanidePotassium Cyanide (KCN)-CN
AmineAmmonia (NH₃), Alkylamine (RNH₂)-NH₂, -NHR
ThiolateSodium Thiolate (NaSR)-SR
HalideSodium Iodide (NaI)-I

Beyond derivatization at the side chain, the aromatic core of the Disperse Red 1 chromophore presents opportunities for regioselective functionalization via electrophilic aromatic substitution (SEAr). wikipedia.org The two aromatic rings of the chromophore exhibit vastly different reactivities due to the influence of their respective substituents.

The ring bearing the nitro group (-NO₂) is highly deactivated towards electrophilic attack. Both the nitro group and the azo group (-N=N-) are strong electron-withdrawing groups, which reduce the electron density of the aromatic ring and direct incoming electrophiles to the meta position. chemistrytalk.org

Conversely, the ring bearing the N-ethyl-N-hydroxyethylamino group is strongly activated. The amino group is a powerful electron-donating group that significantly increases the ring's nucleophilicity and directs electrophiles to the ortho and para positions. wikipedia.org Since the para position is already occupied by the azo linkage, electrophilic substitution is strongly directed to the two equivalent ortho positions. Therefore, reactions such as halogenation or nitration would be expected to occur selectively on this activated ring, providing a method for regioselective modification of the dye's core structure.

Reaction Mechanism Elucidation in this compound Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis of Disperse Red 1 and its tosylate derivative involves several well-established organic reaction mechanisms.

The initial step, diazotization of 4-nitroaniline, begins with the formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The nitrous acid is then protonated, and loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). chemicalnote.combyjus.com The amino group of 4-nitroaniline then acts as a nucleophile, attacking the nitrosonium ion. Subsequent deprotonation and tautomerization, followed by protonation of the hydroxyl group and elimination of water, generates the stable 4-nitrophenyldiazonium ion. byjus.com

The subsequent azo coupling is a classic electrophilic aromatic substitution reaction. organic-chemistry.orgwikipedia.org The 4-nitrophenyldiazonium ion serves as the electrophile. The electron-rich ring of the N-ethyl-N-hydroxyethylaniline coupling component acts as the nucleophile, attacking the terminal nitrogen of the diazonium ion. A proton is then lost from the aromatic ring to restore aromaticity, yielding the final Disperse Red 1 azo compound.

The tosylation of the terminal hydroxyl group follows a nucleophilic substitution mechanism at the sulfur atom of the tosyl chloride. The oxygen of the alcohol attacks the electrophilic sulfur atom, displacing the chloride ion. A base, typically pyridine, then removes the proton from the intermediate oxonium ion to give the final tosylate ester product. youtube.com

Advanced Spectroscopic and Analytical Methodologies for Disperse Red 1 Tosylate Characterization

Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds like Disperse Red 1 Tosylate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Interpretation

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for organic molecules. In the case of Disperse Red 1, which is the chromophoric part of this compound, specific chemical shifts in the NMR spectra confirm its structure. unifi.itnih.gov

For a related Disperse Red 1 derivative, the following ¹H NMR spectral data has been reported in deuterated chloroform (B151607) (CDCl₃):

δ 8.32–8.30 (m, 2H, 3'-H, 5'-H): These signals correspond to the protons on the aromatic ring containing the nitro group, ortho to the nitro group.

δ 7.92–7.87 (m, 4H, 2'-H, 6'-H, 3-H, 5-H): This multiplet represents the protons on both aromatic rings.

δ 6.79–6.76 (m, 2H, 2-H, 6-H): These signals are attributed to the protons on the N-substituted aromatic ring, ortho to the amino group.

δ 4.22 (q, 2H, J = 7.2 Hz, CH₂CH₃): A quartet indicating the methylene (B1212753) protons of the ethyl group, coupled to the methyl protons.

δ 4.11 (s, 2H, OCH₂CO): A singlet corresponding to the methylene protons adjacent to the oxygen and carbonyl group in a modified derivative.

δ 3.78 (t, 2H, J = 5.8 Hz, OCH₂CH₂N): A triplet for the methylene protons adjacent to the oxygen of the hydroxyethyl (B10761427) group.

δ 3.69 (t, 2H, J = 5.8 Hz, OCH₂CH₂N): A triplet for the methylene protons adjacent to the nitrogen of the hydroxyethyl group.

δ 3.57 (q, 2H, J = 7.2 Hz, NCH₂CH₃): A quartet for the methylene protons of the ethyl group attached to the nitrogen.

δ 1.30–1.24 (m 6H, NCH₂CH₃, CH₂CH₃): A multiplet representing the methyl protons of the ethyl groups. unifi.it

The ¹³C NMR spectrum provides complementary information about the carbon skeleton:

δ 170.1 (CO): Signal for the carbonyl carbon in a modified derivative.

δ 156.8, 151.4, 147.3, 143.6, 126.2, 124.6, 122.5, 111.3 (ArC): Signals corresponding to the various aromatic carbons.

δ 69.0 (OCH₂CO), 68.7 (OCH₂CH₂N), 61.0 (NCH₂CH₃), 50.1, 46.0, 14.2 (CH₂CH₃), 12.2 (NCH₂CH₃): Signals for the aliphatic carbons in the structure. unifi.it

The tosylate counter-ion would introduce additional characteristic signals in both ¹H and ¹³C NMR spectra, typically a singlet for the methyl group around 2.4 ppm in ¹H NMR and aromatic signals for the tolyl group.

Table 1: Representative ¹H and ¹³C NMR Data for a Disperse Red 1 Derivative

Signal Type¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)Assignment
Aromatic8.32–8.30156.8, 151.4, 147.3, 143.6, 126.2, 124.6, 122.5, 111.3Aromatic Protons and Carbons
Aliphatic4.22, 3.78, 3.69, 3.57, 1.30–1.2468.7, 61.0, 50.1, 46.0, 14.2, 12.2Ethyl and Hydroxyethyl Protons and Carbons

Vibrational Spectroscopy Techniques (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FT-IR spectrum of the parent compound, Disperse Red 1, reveals several characteristic absorption bands that are expected to be present in the tosylate salt as well. nih.govnist.gov

Key vibrational frequencies for Disperse Red 1 include:

N-H stretching: Asymmetric stretching vibrations are observed around 3412 cm⁻¹. chemrxiv.org

C-H stretching: Aliphatic C-H stretching from the alkyl chains appears around 2922 cm⁻¹ and 2854 cm⁻¹. chemrxiv.org

C=O stretching: A strong band for carbonyl stretching is found at approximately 1635 cm⁻¹. chemrxiv.org

N=N stretching: The azo group, central to the chromophore, exhibits a characteristic stretching vibration.

NO₂ stretching: The nitro group shows strong asymmetric and symmetric stretching bands.

C-N stretching: This vibration is typically observed around 1251 cm⁻¹. chemrxiv.org

C-O stretching: The C-O stretching from the hydroxyethyl group is seen near 1377 cm⁻¹. chemrxiv.org

The presence of the tosylate group would introduce strong and characteristic bands for the sulfonate group (S=O stretching) in the region of 1350-1175 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies for Disperse Red 1

Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3412Asymmetric N-H StretchAmine
~2922, ~2854C-H StretchAlkyl Chains
~1635C=O StretchCarbonyl (in derivatives)
~1251C-N StretchAmine
~1377C-O StretchAlcohol

Electronic Absorption and Emission Spectroscopy for Photophysical Insights

Electronic spectroscopy techniques, including UV-Visible absorption and fluorescence emission, are vital for understanding the photophysical behavior of this compound, which is largely dictated by its extended π-conjugated system.

UV-Visible Spectrophotometry for Electronic Transition Analysis

The UV-Visible spectrum of Disperse Red 1 in various solvents shows a strong absorption band in the visible region, typically between 420 and 510 nm, and a weaker band in the UV region around 290-300 nm. researchgate.netscielo.br The intense visible band is attributed to a π → π* electronic transition within the azo chromophore, which is responsible for the dye's red color. researchgate.net The position of this absorption maximum is sensitive to the solvent polarity, a phenomenon known as solvatochromism. discoveryjournals.org For instance, the absorption maximum shifts from 398 nm in cyclohexane (B81311) to 474 nm in dimethylsulfoxide. researchgate.net In purified water, the limit of detection for Disperse Red 1 using UV-Vis spectrophotometry has been reported as 2.47 × 10⁻⁶ mol L⁻¹. scielo.br

Table 3: UV-Visible Absorption Maxima of Disperse Red 1 in Different Solvents

SolventAbsorption Maximum (λmax, nm)
Cyclohexane398
Methanol (B129727)~488
Dimethylsulfoxide474
Aqueous Solution~505

Fluorescence Emission Spectroscopy and Quantum Yield Determination Methodologies

While azo dyes are generally known to be poor fluorescence emitters, Disperse Red 1 does exhibit weak fluorescence. researchgate.net The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, has been measured in several solvents. In aliphatic alcohols like methanol and ethylene (B1197577) glycol, the quantum yield is on the order of 10⁻³. nih.gov This low quantum yield is due to the dominance of non-radiative decay pathways, such as photoisomerization, from the excited state. researchgate.net The fluorescence emission is typically observed around 580 nm when excited at 490 nm, resulting in a Stokes shift of about 90 nm. researchgate.net The confinement of Disperse Red 1 within micelles can significantly enhance its fluorescence quantum yield. nih.gov

Transient Absorption Spectroscopy for Excited State Dynamics

Transient absorption spectroscopy is a powerful technique used to study the dynamics of short-lived excited states. For Disperse Red 1, femtosecond time-resolved absorption spectroscopy has been used to investigate its photoisomerization process. researchgate.netnih.gov Upon photoexcitation, the initially formed ππ* state rapidly converts to an nπ* state in less than 0.2 picoseconds. nih.gov This excited state then decays back to the ground state on a picosecond timescale, with the lifetime being solvent-dependent (e.g., 0.9 ps in toluene, 0.5 ps in acetonitrile (B52724), and 1.4 ps in ethylene glycol). nih.gov This process leads to the formation of the Z (cis) isomer, which then thermally reverts to the more stable E (trans) isomer on a much longer timescale, also dependent on the solvent. nih.gov These studies suggest that the photoisomerization pathway likely involves rotation around the N=N double bond. nih.gov

Mass Spectrometry (MS/MS, LC-MS/MS) for Molecular Identification and Degradation Product Analysis

Mass spectrometry (MS), particularly in tandem with liquid chromatography (LC-MS/MS), serves as a cornerstone for the definitive identification of this compound and the characterization of its degradation products. In analytical settings, the tosylate salt dissociates, allowing for the analysis of the chromophoric cation, Disperse Red 1. High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the confirmation of the elemental composition. For Disperse Red 1, the protonated molecule [M+H]⁺ is consistently observed with a mass-to-charge ratio (m/z) of approximately 315.1452. nih.govlcms.cz

Tandem mass spectrometry (MS/MS) is employed to elicit structural information through controlled fragmentation of the precursor ion. In the case of the Disperse Red 1 cation, collision-induced dissociation (CID) generates a characteristic fragmentation pattern that aids in its unambiguous identification. nih.gov This technique is crucial for distinguishing the dye from other structurally similar compounds and for identifying it within complex matrices like textile effluents or consumer products.

The analysis of degradation products is critical, as the biotransformation of azo dyes can lead to the formation of potentially harmful aromatic amines. researchgate.net Research indicates that a primary degradation pathway for Disperse Red 1 involves the enzymatic reduction of its nitro group (-NO₂) to an amino group (-NH₂). researchgate.netvulcanchem.com LC-MS/MS is the method of choice for detecting and identifying these metabolites. By monitoring for specific mass shifts and comparing fragmentation patterns, analysts can trace the transformation of the parent dye into its various breakdown products, which is vital for environmental and toxicological risk assessments. researchgate.netunesp.brkisti.re.kr

Table 1: LC-MS/MS Data for Disperse Red 1 Identification This table presents typical mass spectrometry data used for the identification of the active chromophore in this compound.

ParameterValueSource
Instrument TypeLC-ESI-QTOF nih.gov
Ionization ModePositive (ESI) nih.govnih.gov
Precursor Adduct[M+H]⁺ nih.govnih.gov
Precursor m/z315.1452 nih.gov
Fragmentation ModeCID nih.gov
Key Fragment Ions (m/z)297.1349, 284.1269, 255.0894, 134.0969 nih.gov

Advanced Analytical Techniques for Purity Assessment and Structural Integrity Verification

Ensuring the purity and structural integrity of this compound is essential for its performance in industrial applications and for regulatory compliance. A suite of advanced analytical techniques is utilized for this purpose, providing comprehensive characterization of the compound.

High-Performance Liquid Chromatography (HPLC), often coupled with photodiode array (PDA) and mass spectrometry (MS) detectors, is a standard method for purity assessment. lcms.cz This approach allows for the separation of the main dye component from impurities, such as starting materials from the synthesis or by-products. The DIN 54231 standard procedure outlines such a method for the analysis of disperse dyes. lcms.cz The combination of UV-Vis spectra from the PDA detector and mass data from the MS detector allows for the simultaneous quantification of the dye and identification of unknown impurity peaks. lcms.cz The use of certified reference materials is also fundamental to ensuring the quality and reliability of analytical measurements. lgcstandards.com

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) represents a more advanced, rapid technique for verifying the structural integrity of the dye directly on substrates like polyester (B1180765) fibers with minimal to no sample preparation. nih.gov This ambient ionization method can detect the dye's molecular ion, confirming its presence and structural intactness on the final product. DART-MS is sensitive enough to identify individual dyes within a mixture on a fabric, making it a powerful tool for quality control and forensic analysis. nih.gov

Furthermore, techniques like X-ray Photoelectron Spectroscopy (XPS) can be employed to investigate the surface chemistry and elemental composition of materials coated with related dyes, ensuring the integrity of the dye structure after application processes. researchgate.net These sophisticated methods collectively ensure that the this compound used in commercial products meets stringent purity and quality standards.

Table 2: Analytical Techniques for Purity and Structural Verification This table summarizes advanced analytical methods for the characterization of this compound.

TechniqueApplicationKey FindingsSource
HPLC-PDA-MS Purity assessment, impurity identificationSeparation of dye from impurities; confirmation of molecular weight and spectral properties. lcms.cz
HRMS Structural confirmationProvides exact mass measurements with low ppm error for elemental formula verification. nih.gov
DART-MS Structural integrity on substratesRapid, direct analysis of dyed fibers, confirming the presence of the intact dye molecule. nih.gov
Reference Standards Quality controlEnsures accuracy and consistency in analytical testing. lgcstandards.com

Theoretical and Computational Chemistry Investigations of Disperse Red 1 Tosylate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of Disperse Red 1. These methods model the molecule at the subatomic level, providing detailed information about electron distribution and energy levels, which govern its interaction with light.

Density Functional Theory (DFT) for Ground State Geometries and Electronic States

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is particularly effective in determining the ground-state geometries and electronic states of molecules like Disperse Red 1. nih.gov

The toxic properties of azo dyes like Disperse Red 1 are linked to the nature and position of substituents on the aromatic rings and the amino nitrogen atom. nih.gov DFT calculations can help elucidate how these structural features influence the electronic properties and, consequently, the molecule's reactivity and toxicity.

Time-Dependent DFT (TD-DFT) for Excited State Characterization and Absorption Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excited states. uci.edursc.orgworldscientific.comresearchgate.net This method is instrumental in predicting absorption spectra and characterizing the nature of electronic transitions. rsc.orgresearchgate.net

For Disperse Red 1, TD-DFT calculations have been performed to interpret experimental observations of its fluorescence emission. researchgate.netnih.gov These calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), help to determine the positions of different electronic transitions. researchgate.netnih.gov The method has been successfully used to predict vertical emission, including in complex scenarios like dual emission. researchgate.net

Furthermore, TD-DFT is used to calculate excited state properties such as the 30 lowest excitation energies, oscillator strengths, and transition dipole moments. acs.org These calculations can also determine changes in dipole moment upon excitation (Δμge), charge transfer distances (dCT), and the amount of charge transferred (qCT). acs.org For Disperse Red 1, TD-DFT calculations have been crucial in understanding the significant red-shifts in ligand-to-polyoxometalate charge transfer (LPCT) absorption bands in related chromophores. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. unibo.itnih.gov This computational method is valuable for analyzing the conformational flexibility of Disperse Red 1 and its interactions with its environment, such as a polymer matrix or solvent. mdpi.comnih.gov

In the context of Disperse Red 1-doped poly(methyl methacrylate) (PMMA) fibers, MD simulations can help to understand the antiplasticization effect observed. mdpi.com This phenomenon, where the addition of DR1 increases the stiffness of the polymer, is attributed to the DR1 molecules reducing the mobility of the polymer chains and their free volume, leading to increased packing efficiency. mdpi.com

MD simulations are also used to explore the binding modes and inhibition mechanisms of molecules with biological targets. nih.gov By simulating the interactions of inhibitors with proteins like human aldose reductase (hALR2), researchers can identify stable hydrogen bonds and key residues in the active pocket. nih.gov Such studies can reveal how substituents, like the bromine atoms in some inhibitors, regulate binding modes. nih.gov

Computational Studies of Photoisomerization Mechanisms (Rotation vs. Inversion Pathways)

The photoisomerization of azobenzene (B91143) derivatives like Disperse Red 1, the light-induced transformation between its trans and cis isomers, is a key process for its application in optical switching and data storage. Computational studies are essential to elucidate the underlying mechanisms, primarily the debate between rotational and inversional pathways.

Upon irradiation, Disperse Red 1 undergoes a trans-cis photoisomerization. mdpi.com Quantum chemical calculations indicate that the pathway for this photoisomerization is likely to be rotation around the N=N double bond. nih.govresearchgate.net This is because along the inversion pathway, the ground and excited state energy surfaces remain well-separated. In contrast, the rotational pathway leads to a region where conical intersections can occur, facilitating a rapid, non-radiative decay back to the ground state. nih.govresearchgate.net

The initially excited ππ* state rapidly converts to the S1(nπ*) state in less than 0.2 picoseconds. nih.gov This S1 state then decays to the ground state with time constants that are solvent-dependent: 0.9 ps in toluene, 0.5 ps in acetonitrile (B52724), and 1.4 ps in ethylene (B1197577) glycol. nih.govresearchgate.net The produced Z (cis) isomer then thermally isomerizes back to the more stable E (trans) isomer, also with solvent-dependent time constants. nih.gov For the ground-state Z to E isomerization, while conclusive evidence is lacking, inversion is considered a more probable pathway in push-pull substituted systems compared to the parent azobenzene. nih.govresearchgate.net

Energy Surface Mapping and Conical Intersection Analysis

The concept of potential energy surfaces (PES) is central to understanding chemical reactions and photophysical processes. bham.ac.uk Conical intersections (CIs) are points on these surfaces where two electronic states become degenerate, providing an efficient pathway for non-adiabatic transitions between states. maplesoft.com

For Disperse Red 1, quantum chemical calculations have shown that rotation around the N=N bond during photoisomerization leads to a region where conical intersections can occur. nih.gov This is a critical feature that distinguishes the rotational pathway from the inversional one, where the ground and excited state energy surfaces remain well-separated. nih.gov The presence of CIs allows for rapid relaxation from an excited state to the ground state, which is a key aspect of the photoisomerization dynamics. maplesoft.com

The experimental observation of CIs is challenging but can be achieved with advanced techniques like femtosecond resolution spectroscopy, which can track the narrowing and subsequent widening of the energy gap between two electronic states as a molecule passes through a CI. maplesoft.com Theoretical models are vital for interpreting these experimental observations and require the construction of accurate potential energy surfaces, which can be complicated by the presence of these non-adiabatic features. bham.ac.uk

Prediction of Molecular Interactions and Reactivity via Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to study the interaction of small molecules with biological macromolecules like proteins and DNA.

In the context of azo dyes, docking studies have been employed to investigate the interactions of genotoxic dyes, including Disperse Red 1, with double-stranded DNA (dsDNA). mdpi.com These simulations can identify different binding modes, such as minor groove recognition and intercalation, and determine which is energetically more favorable. mdpi.com For instance, in a study of Disperse Orange 1, both minor groove binding and intercalation were found to be energetically close. mdpi.com The minor groove binding was dominated by hydrogen bonds, while the intercalative mode involved numerous hydrophobic pi-pi stacking interactions. mdpi.com

Such studies can provide insights into the potential mechanisms of genotoxicity. For example, by identifying the functional groups of the dye that are effective in binding to DNA, researchers can better understand how these molecules may induce cellular damage. mdpi.com

Photophysical and Photochemical Behavior of Disperse Red 1 and Its Tosylated Forms

Photoinduced Isomerization Dynamics (E-Z Isomerism)

Like other azobenzene (B91143) derivatives, Disperse Red 1 undergoes a reversible photoisomerization between its more stable trans (E) isomer and a less stable cis (Z) isomer upon irradiation with light. wikipedia.org This process involves the absorption of a photon, which promotes the molecule to an excited electronic state where rotation around the N=N bond becomes possible. This reversible isomerization is the basis for its use in photoswitchable materials. mdpi.com The process can be driven in both directions using different wavelengths of light; UV light typically favors the trans-to-cis conversion, while visible light can drive the reverse cis-to-trans reaction. wikipedia.org

Kinetics of Photoisomerization in Various Solvent Environments

The speed and efficiency of the photoisomerization process are highly dependent on the surrounding solvent. Studies using femtosecond time-resolved absorption spectroscopy on the parent DR1 compound have elucidated the time constants for both the light-induced steps and the subsequent thermal relaxation. nih.gov

The decay of the excited state, which leads to the formation of the ground state isomers, occurs on a picosecond timescale. The viscosity of the solvent plays a key role; more viscous solvents tend to slow down the rotational motion required for isomerization, resulting in a longer excited-state lifetime. nih.govclaudiozannoni.it For instance, the lifetime increases from 0.5 picoseconds in the low-viscosity solvent acetonitrile (B52724) to 1.4 picoseconds in the more viscous ethylene (B1197577) glycol. nih.gov

Once the Z isomer is formed, it can thermally relax back to the more stable E form. This process is significantly slower and is also heavily influenced by the solvent environment. nih.gov

Table 1: Excited State Lifetimes and Thermal Isomerization Time Constants of Disperse Red 1 in Various Solvents. nih.gov
SolventExcited State (S1) Lifetime (picoseconds)Thermal Z → E Isomerization Time Constant
Acetonitrile0.528 milliseconds
Toluene0.929 seconds
Ethylene Glycol1.42.7 milliseconds

Solvatochromic Effects on Photophysical Properties

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—in response to the polarity of its solvent. Disperse Red 1 exhibits positive solvatochromism, where its absorption maximum shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. researchgate.net This phenomenon indicates that the excited state of the molecule is more polar than its ground state. The interaction with polar solvent molecules stabilizes the polar excited state, thus lowering its energy and causing a red shift in the corresponding absorption band. researchgate.net

The absorption spectrum of DR1 is characterized by an intense π→π* transition band in the visible region and a weaker n→π* transition at longer wavelengths. researchgate.netdntb.gov.ua The position of the strong π→π* band is particularly sensitive to the solvent environment. researchgate.net

Table 2: Absorption Maxima (λmax) of Disperse Red 1 in Solvents of Varying Polarity.
Solventλmax (nm)
Methanol (B129727)464

Note: Comprehensive data for a wide range of solvents is spread across literature; this table represents an example value.

Excited State Deactivation Pathways and Lifetimes

Upon absorbing a photon, the DR1 molecule is promoted from its ground state (S₀) to an excited electronic state. For DR1, initial excitation is typically to a ππ* state. nih.gov From here, the molecule undergoes a very rapid, sub-picosecond internal conversion to the first excited singlet state, S₁(nπ*). nih.govresearchgate.net

The primary deactivation pathway from the S₁ state is a non-radiative decay back to the ground state (S₀) via a process of photoisomerization. mdpi.com Quantum chemical calculations suggest this occurs through a rotational mechanism around the N=N bond, which leads to a conical intersection—a point where the potential energy surfaces of the S₁ and S₀ states cross. nih.govresearchgate.net This provides an efficient channel for the molecule to return to the ground state, relaxing into either the E or Z configuration. The lifetime of this S₁ state is on the order of picoseconds and is solvent-dependent, as detailed in Table 1. nih.gov

Fluorescence, or the emission of light, is a much less significant deactivation pathway for DR1. The fluorescence quantum yield (the fraction of absorbed photons that are re-emitted as fluorescence) is very low, measured to be in the range of 10⁻³ in aliphatic alcohols, indicating that non-radiative decay through isomerization is the dominant process. acs.org

Photostability Mechanisms and Degradation Pathways Induced by Light

While the E-Z isomerization is a reversible and non-destructive process, prolonged or high-intensity irradiation can lead to irreversible photodegradation. The general stability of azo dyes to light is high, but degradation can occur through several mechanisms. scbt.com

The primary pathways for light-induced degradation involve chemical reactions of the core chromophore. One major pathway is the reductive cleavage of the azo bond (-N=N-), which breaks the molecule into two separate amine compounds. scbt.com This process is often slow but can be a significant degradation route. Another pathway involves the reduction of the nitro (-NO₂) group present on one of the phenyl rings to an amine (-NH₂) group.

Photocatalytic degradation studies, for instance using TiO₂, show that reactive oxygen species, such as hydroxyl radicals, can attack the molecule. This can lead to the cleavage of the azo bond and the hydroxylation or complete breakdown of the aromatic rings. uva.nl The specific degradation mechanism can also be influenced by the wavelength of light used, as different electronic transitions may be excited, potentially leading to different reactive states. uva.nl

Influence of Molecular Environment on Photoisomerization Efficiency and Excited State Properties

The immediate molecular environment surrounding a DR1 or DR1-tosylate molecule has a profound impact on its photochemical behavior. When the dye is dispersed in a polymer matrix, such as poly(methyl methacrylate) (PMMA), its freedom to isomerize can be significantly restricted. researchgate.netnih.gov

The polymer matrix is a heterogeneous environment, containing regions of varying free volume. In more "roomy" environments, the molecule can isomerize relatively freely. However, in more "confined" environments, the steric hindrance from the surrounding polymer chains can hinder the trans → cis isomerization. researchgate.netnih.govaip.org This confinement affects the light-induced isomerization and the thermal relaxation differently, indicating that they have distinct spatial requirements. researchgate.netnih.gov

The interaction between the dye and the polymer can also lead to a phenomenon known as antiplasticization, where the dye molecules inhibit the mobility of the polymer chains, increasing the material's stiffness and glass transition temperature (Tg). mdpi.com This change in the mechanical properties of the bulk material is a direct consequence of the molecular-level interactions.

The quantum yield of photoisomerization—the efficiency of the process—can be significantly affected by the rigidity of the matrix. In highly rigid matrices, the photo-induced anisotropy can be completely suppressed because the angular motion required for the dye molecules to reorient is hindered. acs.org The tosylate modification in Disperse Red 1 Tosylate is designed to alter the dye's solubility and its interaction with host matrices, thereby providing a handle to tune these environment-dependent properties for specific applications.

Mechanistic Studies of Disperse Red 1 Tosylate Interactions with Chemical and Biological Systems

Enzymatic Biotransformation Pathways and Identification of Metabolites

The biotransformation of azo dyes like Disperse Red 1 is a critical area of study due to the potential for the formation of harmful metabolites. The enzymatic processes within biological systems, particularly in mammals, involve several key enzyme families that metabolize these compounds.

The metabolic fate of Disperse Red 1 is significantly influenced by the action of nitroreductase and cytochrome P450 (CYP) enzymes. researchgate.netwiley.comresearchgate.net Nitroreductases, which are produced by intestinal microflora, play a crucial role in the initial breakdown of the dye. unesp.br These enzymes are primarily responsible for the reduction of the nitro groups present on the aromatic rings of the dye molecule to the corresponding amine groups. researchgate.netwiley.comvulcanchem.com Studies on Disperse Red 1 have indicated that enzymes like nitroreductase and O-acetyltransferase are important in its metabolic activation. researchgate.netwiley.comresearchgate.net The sensitivity of Salmonella typhimurium strains that overproduce nitroreductase, such as YG1041, to azo dyes further highlights the enzyme's role in their metabolism. unesp.br

Cytochrome P450 enzymes, predominantly found in the liver, are also central to the biotransformation of Disperse Red 1. researchgate.netunesp.br These enzymes facilitate the reduction of the azo bond, leading to the cleavage of the molecule. researchgate.netunesp.br The N-oxidation of the exocyclic amino group by cytochrome P450 can form reactive electrophiles capable of forming DNA adducts. mdpi.com Furthermore, CYP enzymes can metabolize other substituents on the dye molecule, contributing to the formation of various intermediates. unesp.brmdpi.com Research using rat liver microsomes, which contain CYP enzymes, has confirmed that chemical reactions occur at both the azo and nitro groups, indicating reduction by these enzymes. researchgate.net

The primary reaction mechanisms in the biotransformation of Disperse Red 1 involve the reductive cleavage of the azo bond (-N=N-) and the reduction of the nitro group (-NO2). researchgate.netvulcanchem.com The reduction of the azo bond is a critical step that breaks the chromophore, resulting in the decolorization of the dye and the formation of two separate aromatic amine metabolites. unesp.brresearchgate.netijcmas.com This reductive cleavage can be carried out by azoreductase enzymes from intestinal bacteria or by hepatic enzymes like cytochrome P450. unesp.br

Simultaneously, the nitro group on the p-nitroaniline moiety of Disperse Red 1 undergoes reduction. vulcanchem.com This process, primarily mediated by nitroreductase enzymes, converts the nitro group into a hydroxylamine (B1172632) and subsequently into an amino group. mdpi.com The resulting aromatic amines are often more toxic and genotoxic than the parent dye molecule. researchgate.net Studies on similar disperse dyes have shown that these biotransformation pathways generate metabolites that pose environmental and health concerns due to their potential mutagenicity. researchgate.net

Molecular Interactions with Deoxyribonucleic Acid (DNA)

The interaction of Disperse Red 1 and its derivatives with DNA is a key aspect of its toxicological profile, with research pointing towards its potential to bind to and damage genetic material.

UV-Vis spectrophotometry has been utilized to investigate the interaction between Disperse Red 1 and double-stranded calf thymus DNA (ds-DNA). scielo.brresearchgate.net These studies reveal that the interaction is accompanied by both hypochromic (a decrease in absorbance intensity) and hyperchromic (an increase in absorbance intensity) effects in the UV-Vis spectrum of the DNA. scielo.brresearchgate.netfapesp.br Such spectral changes are indicative of conformational shifts and damage to the DNA double helix structure upon binding with the dye. scielo.brresearchgate.netresearchgate.net The observation of these effects suggests a close association between the dye molecule and the DNA, leading to alterations in the DNA's native conformation. scielo.brresearchgate.net

Table 1: Spectrophotometric Analysis of Disperse Red 1 Interaction with ds-DNA

ParameterObservationImplicationSource
Spectral Shift Hypochromic and Hyperchromic EffectsConformational changes and damage to the DNA double helix. scielo.brresearchgate.net
DNA Damage The spectrum of damaged DNA was isolated by subtraction analysis.Direct evidence of DNA modification by the dye. scielo.br

Molecular docking simulations have provided theoretical insights into the binding modes of Disperse Red 1 with DNA. mdpi.com These computational studies indicate that the primary and most energetically favorable mode of interaction is minor groove recognition. mdpi.com However, an intercalative binding mode, where the dye inserts itself between the base pairs of the DNA, is also considered possible, though less favorable. mdpi.comresearchgate.net The azo, nitro, hydroxyl, and amino-phenylethanol groups of the dye molecule have been identified as playing a significant role in these binding interactions. researchgate.netmdpi.com The calculated binding affinity for the minor groove interaction is more favorable than for intercalation. mdpi.com

Table 2: Theoretical Docking Results for Disperse Red 1 with ds-DNA

Binding ModeBinding Affinity (ΔG°)Key Interacting Groups on DyeSource
Minor Groove Recognition -7.67 kcal/molAzo, nitro, hydroxyl, amino-phenylethanol groups. mdpi.comresearchgate.net
Intercalation (Threading) -6.94 kcal/molPlanar aromatic rings. mdpi.com

The interaction of Disperse Red 1 and its metabolites with DNA can lead to significant chemical modifications. The binding of the parent dye molecule is believed to cause conformational changes and damage to the double-helix structure, potentially by inducing local unwinding and lengthening of the DNA strand. scielo.brresearchgate.netresearchgate.net This structural damage can interfere with critical cellular processes like transcription and replication. researchgate.net

Furthermore, the metabolic derivatives of Disperse Red 1, particularly the aromatic amines formed through the reduction of the azo and nitro groups, are of high concern. mdpi.com These metabolites, which can be formed by enzymes like cytochrome P450 and nitroreductase, can act as reactive electrophiles. mdpi.com These reactive species are capable of forming covalent bonds with DNA, creating DNA adducts. mdpi.com The formation of such adducts represents a form of chemical modification that can lead to mutations and initiate carcinogenic processes. researchgate.net Studies have confirmed that Disperse Red 1 can induce frameshift mutations, and its biotransformation products are considered genotoxic. researchgate.netwiley.comresearchgate.net

Interfacial Interactions and Adsorption Mechanisms

The interfacial behavior of Disperse Red 1 Tosylate, and its parent chromophore Disperse Red 1 (DR1), is fundamental to its application, particularly in dyeing processes and advanced materials science. The interactions at solid-liquid and liquid-air interfaces are governed by a combination of physical and chemical forces, which dictate the adsorption and organization of the dye molecules.

The parent compound, DR1, is a nonionic azo dye characterized by low water solubility but good solubility in organic solvents like ethanol (B145695) and acetone. alfa-chemistry.comscielo.br The tosylate salt modification primarily enhances solubility in certain media, which can influence its interfacial dynamics. vulcanchem.com The core interactions, however, are driven by the DR1 molecular structure, which features an azo group (–N=N–) connecting aromatic rings. scielo.brnih.gov

Adsorption on Polymer Surfaces

The primary application of Disperse Red 1 is the dyeing of hydrophobic fibers such as polyester (B1180765). textileexplainer.commedchemexpress.com The mechanism of this process is a well-studied example of interfacial adsorption and diffusion. It occurs in a three-stage sequence involving the transfer of the dye from the aqueous dye bath to the solid polymer fiber. textileexplainer.comscribd.com

Dispersion and Dissolution : In the dye bath, the sparingly soluble dye exists as a fine dispersion, aided by dispersing agents. An increase in temperature helps to break down these dispersed particles into individual dissolved dye molecules. textileexplainer.com

Adsorption : The dissolved, non-ionic dye molecules are then adsorbed onto the surface of the hydrophobic polyester fibers. textileexplainer.comscribd.com This step is an equilibrium process between the dye in the solution and the dye on the fiber surface.

Diffusion : With the application of heat (typically 130°–140°C), the polymer structure of the polyester fiber swells, increasing the amorphous regions and allowing the adsorbed dye molecules to diffuse from the surface into the fiber's interior. textileexplainer.comresearchgate.net Inside the fiber, the dye molecules are held in place by weak intermolecular forces such as Van der Waals forces and hydrogen bonds. textileexplainer.com

Table 1: Key Interaction Mechanisms in Disperse Dye Adsorption


Interaction TypeDescriptionRelevant System/ConditionsReference
Van der Waals ForcesWeak intermolecular attractions that are significant in the physical adsorption of the dye molecule onto the hydrophobic fiber surface.Dyeing of polyester fibers.[6, 9]
Hydrogen BondingFormation of hydrogen bonds between the dye molecules (e.g., via the hydroxyl group) and the polymer matrix, securing the dye within the fiber.Fixation of dye within amorphous regions of polyester. medchemexpress.com
π-π StackingInteractions between the aromatic rings of the azo dye molecules, which can lead to aggregation on surfaces.Observed in dye-surfactant systems and on certain adsorbents.[2, 4]
Electrostatic InteractionsAttractive or repulsive forces between charged species. While DR1 is non-ionic, this is a key mechanism for anionic/cationic dyes and functionalized surfaces. It can be relevant in complex systems involving surfactants or modified adsorbents.Adsorption on functionalized silica; interactions with ionic surfactants. nih.gov

Behavior at the Air-Water Interface: Langmuir-Blodgett Films

The amphiphilic nature of some DR1 derivatives allows for the formation of highly ordered, one-molecule-thick films at the air-water interface, known as Langmuir films. These monolayers can be subsequently transferred onto solid substrates to create Langmuir-Blodgett (LB) films, a technique crucial for developing molecularly engineered materials for optical applications. acs.orgnanoscience.comresearchgate.net The study of surface pressure-area (π-A) isotherms provides critical information about the behavior of these monolayers. nanoscience.combiolinscientific.comAs a Langmuir film is compressed by barriers, it undergoes phase transitions from a two-dimensional gas to liquid and then to a solid state before collapsing. nanoscience.combiolinscientific.comResearch on polymers incorporating Disperse Red 13, a structurally similar azo dye, demonstrates the formation of stable and transferable Langmuir monolayers. acs.orgaalto.fiMixed films of DR1-related polyurethanes and other molecules like cadmium stearate (B1226849) have also been investigated to create composite LB films with specific optical properties. scilit.com These studies are fundamental to understanding how this compound molecules might self-assemble at interfaces, a key aspect for their use in advanced applications like nonlinear optical devices and sensors. researchgate.netcambridge.org

Table 2: Phases of a Langmuir Film During CompressionGenerated html

Interactions with Biological Systems

The interaction of Disperse Red 1 with biological macromolecules is another area of interfacial study. Research has been conducted on the interaction between DR1 and calf thymus double-stranded DNA (ds-DNA). scielo.brUsing UV-Vis spectrophotometry, these studies investigate conformational changes and potential damage to the DNA double helix upon interaction with the dye, which is indicative of intercalation or other binding modes at the molecular interface. scielo.brSuch research highlights the compound's ability to engage in complex interactions within biological environments.

Degradation Mechanisms and Advanced Remediation Methodologies for Disperse Red 1

Photocatalytic Degradation Mechanisms (e.g., TiO₂ systems)

Photocatalysis, particularly using titanium dioxide (TiO₂), is an effective method for degrading Disperse Red 1. This process utilizes semiconductor photocatalysts that, upon activation by light, generate highly reactive species capable of breaking down the complex dye molecule.

The efficiency of the photocatalytic degradation of Disperse Red 1 can be significantly influenced by the presence of surfactants and other additives in the aqueous solution. Surfactants can alter the interaction between the dye molecules and the surface of the photocatalyst.

The photocatalytic degradation of Disperse Red 1 in the presence of the anionic surfactant sodium dodecylsulfate (SDS) using TiO₂ is enhanced near the surfactant's critical micelle concentration (CMC) researchgate.net. At this concentration, the surfactant molecules can facilitate the interaction between the dye and the TiO₂ surface. However, at concentrations above the CMC, an excess of surfactant micelles can occur. This leads to the incorporation of the dye into the hydrophobic core of the micelles, which can shield the dye from the reactive species generated on the catalyst surface. Additionally, these micelles can compete with the dye for adsorption sites on the TiO₂, leading to a decrease in degradation efficiency researchgate.net.

Cationic surfactants have also been shown to enhance the photodegradation efficiency of certain dyes by promoting a closer interaction between the dye and the negatively charged TiO₂ surface, especially under alkaline conditions researchgate.netrsc.org. The effect of different types of surfactants can vary, with non-ionic surfactants also influencing the process, sometimes by reducing the particle size and increasing the surface area of the photocatalyst during its synthesis frontiersin.org.

Additives such as hydrogen peroxide (H₂O₂), sodium chloride (NaCl), sodium sulfate (Na₂SO₄), and sodium carbonate (Na₂CO₃) can also impact the degradation rate, with their effects being dependent on the specific crystalline form of the TiO₂ used researchgate.net.

Table 1: Effect of Surfactant Concentration on the Photocatalytic Degradation of Disperse Red 1

Surfactant ConcentrationEffect on Degradation RatePlausible Mechanism
Near Critical Micelle Concentration (CMC)EnhancedFacilitated interaction between dye and catalyst surface.
Above Critical Micelle Concentration (CMC)DecreasedDye molecules are sequestered within micelles, and active sites on the catalyst are blocked.

The degradation of Disperse Red 1 during photocatalysis is primarily driven by the action of reactive oxygen species (ROS). When the TiO₂ photocatalyst is irradiated with UV light, it generates electron-hole pairs cnr.it. These charge carriers react with water and dissolved oxygen to produce highly reactive species.

The primary ROS involved in the degradation of organic dyes are hydroxyl radicals (•OH), superoxide radical anions (O₂•⁻), and singlet oxygen (¹O₂) researchgate.netnih.gov. The hydroxyl radical is a powerful, non-selective oxidant that can attack the azo bond and aromatic rings of the Disperse Red 1 molecule, leading to its fragmentation and eventual mineralization.

Studies on various dyes have shown that holes and surface-bound hydroxyl radicals are often the dominant species responsible for degradation researchgate.net. The contribution of different ROS can vary depending on the dye's chemical structure (cationic or anionic) and the reaction conditions researchgate.net. Photo-oxidation is a significant mechanism in the photodegradation of Disperse Red 1, and the presence of oxygen is crucial for this process optica.org. The degradation process is less efficient in a nitrogen atmosphere compared to air or pure oxygen, highlighting the importance of oxygen-derived reactive species optica.org.

Electrochemical Oxidation Pathways and Byproduct Formation

Electrochemical oxidation is another advanced oxidation process that has proven effective for the treatment of wastewater containing disperse dyes nih.govresearchgate.net. This method can achieve high removal efficiencies for both color and chemical oxygen demand (COD) nih.gov. The degradation can occur through two main pathways: direct oxidation at the anode surface and indirect oxidation by electrochemically generated oxidizing agents deswater.com.

For disperse dyes, indirect oxidation is often the predominant mechanism, especially in the presence of chloride ions, which can be oxidized to active chlorine species (e.g., hypochlorite) that then chemically degrade the dye molecules nih.govresearchgate.net. The choice of anode material is critical, with materials like Ti/Pt-Ir showing high efficiency nih.gov.

The degradation process involves the cleavage of the azo bond, which is the chromophoric group of the dye, leading to decolorization. This is followed by the breakdown of the resulting aromatic amines and other intermediates into smaller organic molecules, and ideally, complete mineralization to CO₂, water, and inorganic ions.

Analysis of the degradation products of a similar dye, Disperse Red 13, through electrochemical methods identified several byproducts, including 2-chloro-4-nitro-benzamine, 4-nitro-benzamine, and 2-(ethylphenylamine)-ethanol nih.gov. These findings suggest that the electrochemical oxidation of Disperse Red 1 likely proceeds through the formation of various aromatic amines and other substituted benzene derivatives before further oxidation.

Table 2: Potential Byproducts from the Electrochemical Oxidation of Structurally Similar Azo Dyes

Potential ByproductChemical FormulaPrecursor Moiety
2-chloro-4-nitro-benzamineC₆H₅ClN₂O₂Substituted nitroaniline ring
4-nitro-benzamineC₆H₆N₂O₂Nitroaniline ring
2-(ethylphenylamine)-ethanolC₁₀H₁₅NON-ethyl-N-(2-hydroxyethyl)aniline moiety

Bioremediation Strategies: Microbial and Enzymatic Degradation Mechanisms

Bioremediation offers an environmentally friendly and cost-effective alternative for the treatment of dye-contaminated wastewater. This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, or their enzymes to break down pollutants.

Bacterial consortia have demonstrated significant potential in degrading Disperse Red 1. A combination of different bacterial species often leads to more complete degradation than a single species, as they can act synergistically to break down the dye and its intermediates researchgate.net. For instance, a consortium containing species such as Microbacterium sp., Leucobacter albus, Klebsiella sp., and Staphylococcus arlettae achieved 80% decolorization of Disperse Red 1 in 72 hours researchgate.net. Another study using a rhizosphere bacterial consortium, including Pseudomonas aeruginosa, Lysinibacillus sphaericus, and Citrobacter freundii, also showed effective degradation hspublishing.org.

The initial and rate-limiting step in the anaerobic biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by azoreductase enzymes, which are produced by a wide range of bacteria. This cleavage results in the formation of colorless aromatic amines, which may be further degraded under aerobic conditions. Studies have shown that a sequential anaerobic-aerobic treatment process is highly effective for the complete mineralization of Disperse Red 1, achieving significant decolorization and COD removal researchgate.netunesp.br.

The efficiency of the microbial degradation of Disperse Red 1 is highly dependent on environmental parameters such as pH, temperature, and the availability of co-substrates. Optimizing these conditions is crucial for enhancing the growth and enzymatic activity of the degrading microorganisms.

The degradation of Disperse Red is significantly influenced by the concentration of a carbon source like glucose and the sequence of anaerobic and aerobic conditions hspublishing.org. For example, a study using a rhizosphere bacterial consortium found that a higher glucose concentration (10%) initially led to a higher decolorization rate hspublishing.org. However, the most effective degradation (up to 98.47%) was achieved through alternating anaerobic and aerobic cycles hspublishing.org.

While specific optimal pH and temperature values for Disperse Red 1 biotransformation are not extensively detailed in the provided search results, research on other azo dyes indicates that a neutral to slightly alkaline pH (around 7.0-8.0) and mesophilic temperatures (30-37°C) are generally favorable for the activity of bacterial azoreductases.

Table 3: Influence of Environmental Conditions on the Bioremediation of Disperse Red

ParameterConditionObserved Effect on Degradation
Glucose Concentration5%44.17% decolorization after 72 hours in a preliminary test.
10%56.17% decolorization after 72 hours in a preliminary test.
Treatment PhaseFirst Anaerobic Cycle71.95% decolorization after 94 hours.
First Aerobic CycleDegradation increased to 90.51%.
Second Anaerobic CycleDegradation increased to 94.78%.
Final Aerobic CycleAchieved 98.47% decolorization.

Data from a study on a rhizosphere bacterial consortium hspublishing.org.

Analysis of Degradation Intermediates and Reaction Mechanisms

The degradation of the azo dye Disperse Red 1 is a complex process that involves multiple steps and the formation of various intermediate compounds. Advanced oxidation processes (AOPs) and microbial degradation are common strategies employed for its remediation. The analysis of the byproducts and the elucidation of the reaction pathways are crucial for assessing the detoxification efficacy of the treatment method. The primary mechanism in the breakdown of azo dyes like Disperse Red 1 is the cleavage of the nitrogen-nitrogen double bond (-N=N-), which is responsible for the dye's color.

The degradation of Disperse Red 1 often commences with an attack by highly reactive species, such as hydroxyl radicals (•OH) generated during advanced oxidation processes. These radicals can interact with the dye molecule in several ways, leading to different degradation pathways. One major pathway is the breakdown of the chromophore through the cleavage of the azo bond. Another significant mechanism involves the addition of hydroxyl radicals to the aromatic rings of the dye molecule.

During the photo-Fenton degradation of Disperse Red 1, several intermediate products have been identified using techniques like liquid chromatography-mass spectrometry (LC/MS). These analyses indicate that the degradation can proceed through hydroxylation of the benzene ring, as well as the cleavage of the azo linkage. The initial stages of this process can sometimes lead to the formation of intermediates that are more toxic than the parent dye molecule, although further degradation typically results in less toxic compounds and eventual mineralization.

Bacterial degradation of Disperse Red 1, often occurring under anaerobic-aerobic conditions, also primarily targets the azo bond. The reductive cleavage of this bond is a key step in the decolorization of the dye. Studies using bacterial consortia have identified several metabolites, confirming the breakdown of the original dye structure into smaller aromatic compounds. For instance, an intermediate with a mass-to-charge ratio (m/z) of 194 has been detected, resulting from the cleavage of the bond between a nitrogen atom of the azo group and the substituted phenyl ring, followed by the addition of hydroxyl radicals and oxidation of the ethyl and ethanol (B145695) groups. researchgate.net The fragmentation of this intermediate can lead to further products, such as a compound with an m/z of 166. researchgate.net

The following tables summarize some of the key degradation intermediates of Disperse Red 1 identified in various studies.

Table 1: Degradation Intermediates of Disperse Red 1 from Bacterial Degradation
IntermediateMass-to-Charge Ratio (m/z)Notes
Intermediate C1194Formed by the cleavage of the N-phenyl bond, addition of two hydroxyl radicals, and oxidation of the ethanol and ethyl groups. researchgate.net
Fragmentation Product of C1166Resulting from the loss of a carbonyl group from intermediate C1. researchgate.net
Table 2: Degradation Intermediates of Disperse Red 1 from Photo-Fenton Process
Intermediate TypeFormation PathwaySignificance
Hydroxylated DerivativesAddition of hydroxyl radicals to the benzenic rings. researchgate.netIndicates an oxidative attack on the aromatic structure.
Azo Bond Cleavage ProductsCleavage of the -N=N- bond. researchgate.netLeads to the decolorization of the dye.

The reaction mechanism during ozonation also follows two primary pathways: a direct attack by molecular ozone and an indirect reaction with free radicals generated from ozone decomposition, particularly at basic pH levels. gnest.org Both pathways contribute to the breakdown of the dye's chromophoric system. gnest.org

Ultimately, through these various degradation pathways, the complex structure of Disperse Red 1 is broken down into smaller, less complex, and often less toxic molecules. Complete mineralization, the conversion of the organic dye into carbon dioxide, water, and inorganic ions, is the final goal of these remediation processes.

Compound Names Mentioned:

Compound Name
Disperse Red 1
Carbon Dioxide
Water

Advanced Applications and Functionalization of Disperse Red 1 Tosylate in Materials Science Research

Principles of Non-Linear Optical (NLO) Activity in Disperse Red 1 Systems

The NLO activity of Disperse Red 1 is rooted in its molecular structure, which features a push-pull system. This system consists of an electron-donating group connected to an electron-accepting group through a π-conjugated bridge. core.ac.uk This configuration leads to a significant change in the molecule's dipole moment upon excitation, a key factor for second-order NLO effects.

Structural Characteristics Influencing Hyperpolarizabilities

The first-order hyperpolarizability (β), a measure of a molecule's NLO response, is significantly influenced by the structural characteristics of the DR1 molecule. Key factors include:

Push-Pull System: The nitro group (-NO2) acts as a strong electron acceptor, while the amino group, substituted with ethyl and hydroxyethyl (B10761427) groups, serves as an effective electron donor. tandfonline.com The azo group (-N=N-) provides the π-electron system for charge transfer. vulcanchem.com

Molecular Geometry: The planarity of the molecule affects the extent of electron delocalization. Computational studies have shown that the planar structure of DR1 exhibits a higher static polarizability compared to a non-planar conformation, indicating a greater sensitivity to external electric fields. researchgate.net

Dipole Moment: DR1 possesses a large ground-state dipole moment. optica.org Theoretical calculations have shown the total molecular dipole moment of DR1 to be significantly greater than that of urea, a standard NLO reference molecule. researchgate.net A molecule with a high product of the dipole moment (μ) and the vector component of the hyperpolarizability (β) is generally considered promising for second-order NLO applications. researchgate.net

Property Disperse Red 1 (Gas Phase) Disperse Red 1 (Aqueous Solution) Urea (Reference)
Total Molecular Dipole Moment (Debye)7.2458 researchgate.net9.5587 researchgate.net1.3732 researchgate.net
First-Order Hyperpolarizability (esu)3.1543×10⁻³⁰ researchgate.net4.6125×10⁻³⁰ researchgate.net-

Integration into Polymeric Matrices for Optoelectronic Investigations

To be utilized in practical optoelectronic devices, DR1 chromophores are typically incorporated into a polymeric matrix. optica.orgspiedigitallibrary.org This can be achieved through guest-host systems, where the dye is dispersed in the polymer, or by covalently attaching the dye to the polymer backbone. tandfonline.comaalto.fi The latter approach often leads to higher chromophore concentrations and improved temporal stability of the induced NLO properties. aalto.fi

The process of electric field poling is crucial for inducing a macroscopic second-order NLO response in these materials. tandfonline.comoptica.org By heating the polymer film above its glass transition temperature (Tg) and applying a strong DC electric field, the randomly oriented DR1 dipoles align with the field. Cooling the material back down while the field is still applied freezes this alignment, resulting in a non-centrosymmetric structure necessary for second-harmonic generation (SHG). tandfonline.comoptica.org The stability of this induced orientation is a critical factor for device performance, with studies showing that poled polyimide films containing DR1 can exhibit thermal stability up to temperatures near their Tg. tandfonline.com

Polymer System Achievable Dye Loading Interaction Type
Polystyrene (PS)< 20 wt %Minimal aalto.fi
Poly(4-vinylphenol) (PVPh)~ 40 wt %Polar aalto.fi
Poly(styrenesulfonic acid) (PSSA)~ 60 wt %Ionic Complex aalto.fi

Mechanistic Aspects of Photoinduced Mass Migration in Polymeric Materials

A remarkable phenomenon observed in azobenzene-containing polymers, including those with DR1, is photoinduced mass migration. aip.orgoptica.org Irradiation with a polarized laser beam can lead to the formation of surface relief gratings (SRGs), where material moves from areas of high light intensity to areas of low intensity. aip.org

The underlying mechanism involves the reversible trans-cis photoisomerization of the azobenzene (B91143) group. aip.orgoptica.org The rod-like trans isomer is stable in the dark. Upon absorption of light of an appropriate wavelength, it converts to the bent cis isomer. optica.org This isomerization process induces molecular motion. In a polymer matrix, this repeated isomerization can lead to a large-scale, directional movement of the polymer chains, resulting in macroscopic surface deformations. optica.org The direction of this mass transport is highly dependent on the polarization of the incident light. aip.orgnih.gov Studies have shown that the polymer tends to move along the direction of the light's electric field polarization. aip.org

Development of Optically Responsive Materials for Sensing Applications (Mechanistic Perspective)

The photoresponsive nature of DR1 can be harnessed for the development of optical sensors. The principle behind this application lies in the change of the material's optical properties, such as refractive index and absorption, upon external stimuli. optica.org

The trans-cis isomerization is the fundamental mechanism. The trans and cis isomers have distinct absorption spectra. optica.org Therefore, changes in the environment that affect the isomerization process or the stability of the isomers can be detected optically. For instance, the interaction of an analyte with the DR1-containing material could alter the local environment of the chromophore, leading to a shift in its absorption spectrum or a change in its photo-switching behavior. These changes can be monitored to detect the presence and concentration of the analyte. The high sensitivity of the DR1 chromophore's electronic structure to its surroundings makes it a promising candidate for such sensing applications. optica.org

Functionalization for Integration into Advanced Material Architectures (e.g., Liquid Crystals)

The functionalization of DR1 allows for its integration into more complex and highly ordered material systems like liquid crystals (LCs). scilit.com By doping LCs with DR1, the orientational order of the LC host can be manipulated with light. researchgate.net

When DR1 molecules are dispersed in a nematic LC, they tend to align with the LC director due to their anisotropic shape. researchgate.net Upon irradiation with polarized light, the photoisomerization of the DR1 guest molecules disrupts the local order of the LC host. This can trigger a reorientation of the LC molecules, leading to a change in the bulk optical properties of the material, such as its birefringence. This effect can be used to create optically switchable gratings and other photonic devices without the need for an external electric field. researchgate.net Functionalizing DR1 with reactive groups, such as acrylates, allows it to be covalently incorporated into liquid crystal polymer networks, creating robust materials with light-responsive mechanical properties.

Structure Property Relationships and Molecular Design Principles for Disperse Red 1 Derivatives

Correlating Molecular Structure with Spectroscopic and Photophysical Responses

The spectroscopic and photophysical characteristics of Disperse Red 1 (DR1) and its tosylate salt are intrinsically linked to its molecular structure. As a "push-pull" azobenzene (B91143) dye, it features an electron-donating group (the N-ethyl-N-(2-hydroxyethyl)amino group) and an electron-withdrawing group (the nitro group) at opposite ends of the conjugated π-system formed by the azo-linked aromatic rings. vulcanchem.comnih.gov This configuration is fundamental to its optical properties.

The absorption spectrum of DR1 is characterized by distinct electronic transitions. The intense absorption band in the visible region (around 520 nm in some films) is attributed to the π-π* transition, which is responsible for its vibrant red color. researchgate.net A weaker n-π* transition occurs at a longer wavelength. researchgate.net The push-pull substitution pattern stabilizes the π-π* state more than the n-π* state. nih.gov Upon photoexcitation, the molecule undergoes rapid and reversible trans-to-cis isomerization around the central N=N double bond, a key process for its application in light-responsive materials. nih.gov

Studies using femtosecond time-resolved absorption spectroscopy show that after initial excitation, the molecule relaxes to the lowest energy excited state in less than 0.2 picoseconds. nih.gov The subsequent decay back to the ground state is also rapid, with time constants on the order of picoseconds, and is influenced by the polarity of the solvent. nih.gov The thermal isomerization from the less stable cis isomer back to the trans form can take from milliseconds to seconds, also depending on the solvent environment. nih.gov

The fluorescence properties of DR1 have also been investigated. While many azo dyes are non-fluorescent, DR1 exhibits measurable fluorescence emission in various solvents, with quantum yields as high as 10⁻³ reported in aliphatic alcohols. researchgate.net The position of emission bands can be influenced by the solvent, a phenomenon known as solvatochromism. researchgate.net Computational methods, such as Density Functional Theory (DFT), have been employed to interpret these experimental observations and determine the positions of different electronic transitions. researchgate.net

Table 1: Photophysical Properties of Disperse Red 1 in Various Solvents

SolventAbsorption Max (λ_abs)Fluorescence Quantum Yield (Φ_f)Excited State Lifetime (τ)
Methanol (B129727)~480 nm ~10⁻³ researchgate.netN/A
Ethylene (B1197577) GlycolN/A~10⁻³ researchgate.net1.4 ps nih.gov
TolueneN/AN/A0.9 ps nih.gov
Acetonitrile (B52724)N/AN/A0.5 ps nih.gov

Note: Data compiled from multiple sources. N/A indicates data not available in the cited sources.

Influence of Substituent Effects (Electron-Donating/Withdrawing Groups) on Electronic Properties

The electronic properties of Disperse Red 1 derivatives are dominated by the interplay between electron-donating groups (EDG) and electron-withdrawing groups (EWG). In the parent DR1 molecule, the N-ethyl-N-(2-hydroxyethyl)amino group acts as a powerful EDG, while the p-nitro group serves as a strong EWG. vulcanchem.com This "push-pull" system creates a significant intramolecular charge transfer (CT) character in the molecule's ground and excited states.

This charge transfer has several key consequences:

Color: The CT transition lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the primary absorption band into the visible spectrum and giving the dye its characteristic color. cdnsciencepub.com

Nonlinear Optical Properties: The significant difference in dipole moment between the ground and excited states imparts nonlinear optical (NLO) properties to the molecule, making it a subject of interest for materials used in photonics and optoelectronics. chemicalbook.com

The nature and position of these substituents are critical. Attaching groups with varying electron-donating or accepting strengths to the phenyl rings can systematically tune the position of absorption and emission bands. researchgate.net For instance, replacing the nitro group with a weaker EWG or the amino group with a weaker EDG would likely result in a hypsochromic shift (a shift to a shorter wavelength, or blue shift). Conversely, stronger push-pull systems can cause a bathochromic shift (a shift to a longer wavelength, or red shift). mdpi.com Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have proven effective in predicting how different substituents will affect the optical and electronic properties of dye molecules, supporting rational design efforts. cdnsciencepub.comnih.gov

Table 2: General Effects of Substituents on Azo Dye Electronic Properties

Substituent TypeExampleGeneral Effect on Absorption SpectrumRationale
Strong Electron-Withdrawing-NO₂, -CNBathochromic Shift (Red Shift)Lowers LUMO energy, decreasing the HOMO-LUMO gap. cdnsciencepub.com
Strong Electron-Donating-N(Alkyl)₂, -NH₂Bathochromic Shift (Red Shift)Raises HOMO energy, decreasing the HOMO-LUMO gap. boisestate.edu
Weak Electron-WithdrawingHalogens (-Cl, -Br)Minor ShiftInductive withdrawal effect is modest compared to resonance effects. cdnsciencepub.com
Weak Electron-DonatingAlkyl (-CH₃), Alkoxy (-OCH₃)Minor ShiftModest inductive/resonance donation. mdpi.com

Impact of Alkyl Chain Lengths and Position on Molecular Behavior

Key impacts of alkyl chain length include:

Solubility and Affinity: Longer alkyl chains generally increase the hydrophobicity of the dye molecule. This can enhance its affinity for hydrophobic fibers like polyester (B1180765) but may decrease its solubility in more polar solvent systems. researchgate.netsolubilityofthings.com The length of the alkyl side group is known to affect properties like melting point and solubility. scispace.com

Spectroscopic Properties: The length of the alkyl chain can modify the chromophore's electronic behavior. mdpi.com While some studies have found that increasing alkyl chain length can improve dyeing fastness without significantly impacting the maximum absorption wavelength, other research indicates that longer alkyl chains may decrease light absorption performance. mdpi.com This can be attributed to steric effects or changes in dye aggregation. Shortening the alkyl chain length has been correlated with an increase in molar extinction coefficient (ε), indicating stronger light absorption. researchgate.net

Diffusion and Fixation: In dyeing processes, longer alkyl side chains can reduce the diffusion rate of the dye into polymer pores. mdpi.com However, in reactive dyes, the alkyl chain can also be used to fine-tune the affinity between the dye and the fiber, which can have a positive effect on the final color yield. researchgate.net

Studies on other classes of organic materials, such as discotic molecules for solar cells, have similarly found that shorter alkyl tails can lead to stronger absorption and improved device performance. d-nb.info This highlights a general principle where alkyl chains must be carefully optimized to balance solubility, substrate affinity, and electronic performance. d-nb.info

Rational Design Principles for Modulating Specific Chemical and Photochemical Properties

The rational design of Disperse Red 1 derivatives to achieve specific properties is based on a systematic understanding of the structure-property relationships discussed previously. researchgate.net The goal is to modify the molecular structure to predictably tune its characteristics for a given application, such as advanced optical materials or high-performance textiles.

The core design principles involve:

Tuning Electronic Properties via Substituents: The most powerful tool for modulating the photochemical properties of DR1 is the modification of its push-pull system. researchgate.net

Wavelength Control: To shift the absorption maximum to a different wavelength (color tuning), one can alter the electron-donating or electron-withdrawing strength of the substituents. cdnsciencepub.com For example, introducing stronger EWGs or EDGs can induce a red shift for near-infrared applications. mdpi.com

NLO Activity: Enhancing the NLO response can be achieved by increasing the intramolecular charge-transfer character, often by using stronger donor-acceptor pairs. chemicalbook.com

Modulating Physical Properties via Alkyl Chains: The alkyl groups provide a handle to control solubility, processability, and interaction with host materials.

Solubility and Compatibility: The length and branching of the alkyl chains can be adjusted to match the polarity of a desired solvent or polymer matrix. scispace.com For example, longer chains increase solubility in nonpolar organic solvents. scispace.com

Balancing Performance: There is often a trade-off between properties. For example, increasing alkyl chain length may improve dye affinity for a fiber but can decrease its light absorption intensity. mdpi.comresearchgate.net Rational design involves finding the optimal chain length to balance these competing effects for a specific application. researchgate.net

Leveraging Computational Chemistry: Modern rational design heavily relies on computational modeling. nih.gov Techniques like Time-Dependent Density Functional Theory (TD-DFT) can accurately predict the absorption spectra of hypothetical dye structures before they are synthesized. This in silico screening allows researchers to efficiently identify promising candidates with desired electronic and optical properties, saving significant time and resources in the laboratory. nih.gov

Methodological Approaches for Investigating Structure-Reactivity Relationships in Biotransformation

Investigating the biotransformation of Disperse Red 1 and its derivatives is crucial for assessing their environmental fate and potential toxicity. The relationship between the dye's structure and its metabolic reactivity is explored using a combination of experimental and computational methods.

Experimental Approaches:

Enzyme-Based Assays: A primary biotransformation pathway for azo dyes containing nitro groups involves enzymatic reduction. vulcanchem.com Methodologies often use specific enzymes, such as nitroreductases, which can be immobilized on supports like magnetic particles. vulcanchem.com By incubating the dye with the immobilized enzyme, researchers can simulate metabolic processes, identify the resulting products (e.g., the reduction of nitro groups to corresponding amines), and determine reaction rates. vulcanchem.com

Peptide Reactivity Assays: To assess the potential of a dye or its metabolites to act as sensitizers (allergens), the Direct Peptide Reactivity Assay (DPRA) is a valuable tool. nih.gov This method involves reacting the dye with model peptides containing nucleophilic residues (like cysteine or lysine) that mimic sites on proteins. The depletion of the peptide or formation of adducts is monitored over time, typically using High-Performance Liquid Chromatography (HPLC). nih.gov This approach allows for the determination of reaction kinetics and provides a quantitative measure of reactivity, which can be correlated with structural features of the dye. nih.gov

Anaerobic Digestion Studies: To simulate environmental conditions, dyes can be introduced into anaerobic biofilters or sludge. canada.ca Analysis of the system over time can reveal the extent and products of biodegradation under these conditions. canada.ca

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational tools used to predict the biological activity or environmental fate of chemicals based on their molecular structure. For biotransformation, QSARs can estimate properties like biodegradability. However, experts have noted that many dye classes, including disperse dyes, are considered difficult to model accurately with standard QSARs due to their complex structures being outside the domain of applicability for many models. canada.ca Despite these challenges, QSAR remains a useful screening tool.

By combining these in vitro and in silico methods, researchers can build a comprehensive understanding of how specific structural motifs within the Disperse Red 1 framework (e.g., the azo linkage, nitro group, alkyl chains) influence its susceptibility to and products of biotransformation.

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic and chromatographic methods for characterizing Disperse Red 1 Tosylate, and how should data interpretation be structured?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment, and UV-Vis spectroscopy to analyze absorbance maxima. For reproducibility, document solvent systems, column specifications (e.g., C18 for HPLC), and calibration standards. Data interpretation should cross-reference peak assignments with literature and validate purity thresholds (>95% for synthetic batches). Statistical validation (e.g., triplicate runs) ensures reliability .

Q. How can researchers design experiments to assess the photostability of this compound under varying light conditions?

  • Methodological Answer : Employ controlled light exposure setups (e.g., xenon lamps simulating sunlight) with calibrated irradiance meters. Prepare samples in quartz cuvettes and monitor degradation via UV-Vis spectroscopy at timed intervals. Include control samples shielded from light. Data should be normalized to initial absorbance and plotted as degradation kinetics (e.g., zero- or first-order models). Document wavelength-specific effects and compare with ASTM or ISO protocols for standardization .

Q. What solvent systems are recommended for solubility studies of this compound, and how should solubility limits be quantified?

  • Methodological Answer : Test polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using gravimetric analysis. Prepare saturated solutions under controlled temperatures (e.g., 25°C), filter undissolved particulates, and evaporate solvents to measure residue mass. Report solubility as mg/mL ± standard deviation. For thermodynamic insights, calculate Hansen solubility parameters and correlate with solvent polarity indices .

Advanced Research Questions

Q. How can contradictions in reported photodegradation mechanisms of this compound be resolved through experimental design?

  • Methodological Answer : Conduct comparative studies using identical light sources, intensities, and sample matrices (e.g., thin films vs. solutions). Employ liquid chromatography-mass spectrometry (LC-MS) to identify degradation byproducts and propose pathways. Validate hypotheses via isotope labeling or computational modeling (e.g., DFT for bond dissociation energies). Address discrepancies by reconciling experimental variables (e.g., oxygen presence, pH) in meta-analyses .

Q. What advanced computational approaches are suitable for predicting the solvatochromic behavior of this compound?

  • Methodological Answer : Apply time-dependent density functional theory (TD-DFT) to model electronic transitions in solvent environments (e.g., COSMO-RS for solvation effects). Validate simulations against experimental UV-Vis spectra in solvents of varying polarity (e.g., water, acetone). Use multivariate regression to quantify solvent polarity’s impact on λmax shifts. Cross-validate with experimental Kamlet-Taft parameters for robustness .

Q. How can researchers analyze batch-to-batch variability in this compound synthesis, and what statistical tools are essential?

  • Methodological Answer : Implement design of experiments (DoE) to isolate critical factors (e.g., temperature, catalyst concentration). Use ANOVA to compare yields/purity across batches. Pair with principal component analysis (PCA) to identify outlier batches. For process optimization, apply response surface methodology (RSM) to model interactions between variables. Report confidence intervals (95%) and p-values to distinguish significant effects .

Data Presentation Guidelines

  • Example Table : Framework for Photodegradation Data Comparison

    StudyLight Source (nm)Intensity (W/m²)Degradation Half-Life (h)Key Byproducts
    A365 (UV-A)1012.3 ± 0.5Quinones
    B254 (UV-C)52.1 ± 0.2Nitrobenzene
    • Note: Adapt this structure from clinical trial data frameworks in .

Key Recommendations

  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Conflict Resolution : Use systematic reviews to harmonize conflicting results, emphasizing variables like experimental conditions or analytical thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.